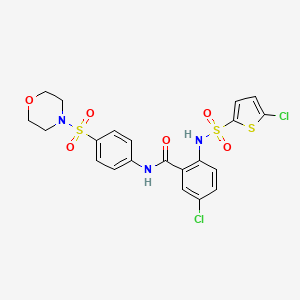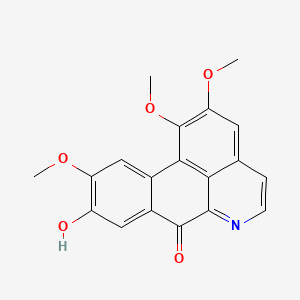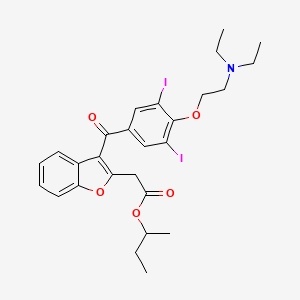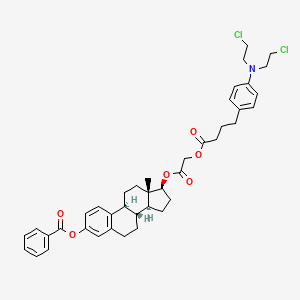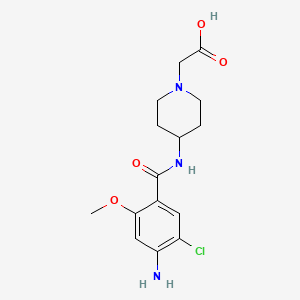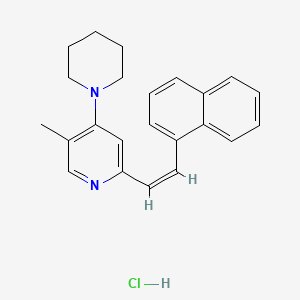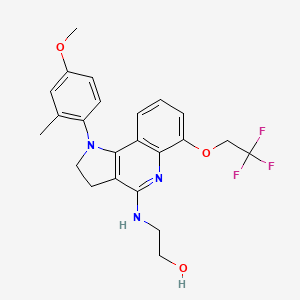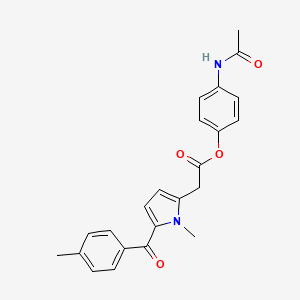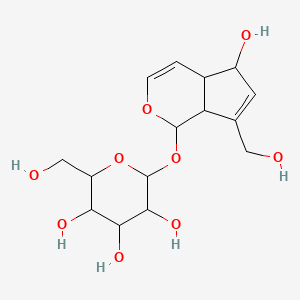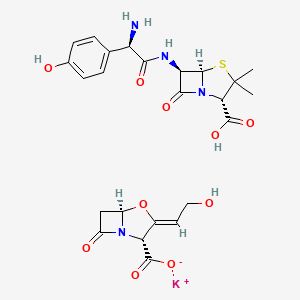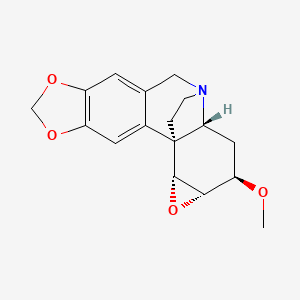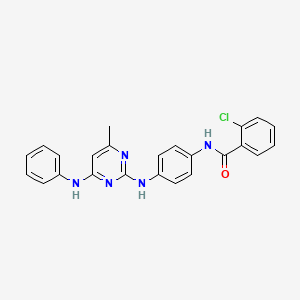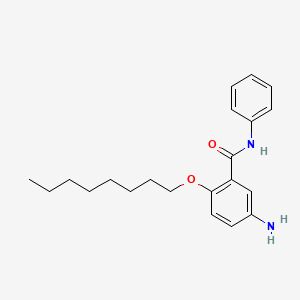
Benzanilide, 5-amino-2-(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, 5-amino-2-(octyloxy)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- "Benzanilide, 5-amino-2-(octyloxy)-" derivatives have shown broad-spectrum antimicrobial activity, particularly against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis. Compounds in this category exhibited significant activity against both M. tuberculosis and its drug-resistant isolate (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Antioxidant and Lipid Peroxidation Inhibition
- These compounds, particularly those with specific molecular structures, have demonstrated significant antioxidant activity and the ability to inhibit lipid peroxidation. This indicates their potential use in preventing oxidative stress-related damages (Zvezdanović et al., 2014).
Role in Chemical Reactions and Synthesis
- "Benzanilide, 5-amino-2-(octyloxy)-" and its derivatives play a crucial role in various chemical reactions and synthesis processes. For example, they are involved in the formation of Strecker aldehydes, indicating their significance in organic synthesis and reaction mechanism studies (Zamora, Gallardo, & Hidalgo, 2006).
Drug Metabolism
- These compounds have been studied for their role in drug metabolism, particularly how they are oxidized in liver microsomes and affect liver functions. This research has implications for understanding the metabolic pathways of similar drugs (Akerboom, Sies, & Ziegler, 1995).
Antifungal Activities
- Some derivatives of "Benzanilide, 5-amino-2-(octyloxy)-" have shown promising antifungal activities against various fungal pathogens. This suggests their potential application in developing antifungal agents (Luo et al., 2018).
Anticancer Properties
- Research has indicated that some derivatives can inhibit human 5-lipoxygenase, an enzyme linked to inflammation and cancer. These findings suggest potential applications in cancer treatment (Poeckel et al., 2006).
Histone Deacetylase Inhibition
- Benzamide derivatives, including "Benzanilide, 5-amino-2-(octyloxy)-", have been studied for their inhibitory activity against histone deacetylase, an enzyme involved in gene expression. This could have implications for cancer treatment and epigenetic research (Suzuki et al., 1999).
Corrosion Inhibition
- Some derivatives have been evaluated for their effectiveness as corrosion inhibitors, indicating their potential use in materials science and engineering (Chafiq et al., 2020).
Eigenschaften
CAS-Nummer |
13738-16-4 |
|---|---|
Produktname |
Benzanilide, 5-amino-2-(octyloxy)- |
Molekularformel |
C21H28N2O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
5-amino-2-octoxy-N-phenylbenzamide |
InChI |
InChI=1S/C21H28N2O2/c1-2-3-4-5-6-10-15-25-20-14-13-17(22)16-19(20)21(24)23-18-11-8-7-9-12-18/h7-9,11-14,16H,2-6,10,15,22H2,1H3,(H,23,24) |
InChI-Schlüssel |
XBGVPEVCCRSTFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=CC=CC=C2 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
13738-16-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzanilide, 5-amino-2-(octyloxy)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



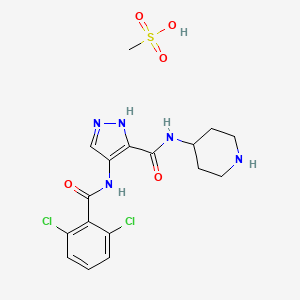
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)
